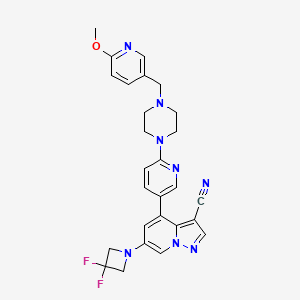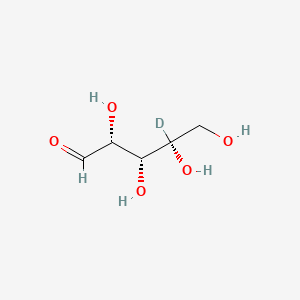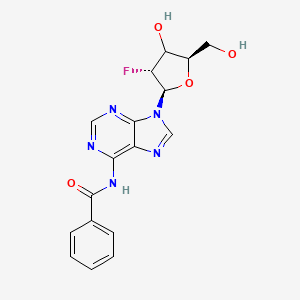![molecular formula C9H10F2N2O5 B12395113 5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)
5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves multiple steps. One common method includes the following steps :
Starting Material: 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose.
Step 1: Diisopropylethylamine is used as a base.
Step 2: Potassium osmate (K2OsO4*2H2O) and potassium ferricyanide (K3Fe(CN)6) are used in the presence of DHQD-PHN and water.
Step 3: Sulfuric acid (H2SO4) in tetrahydrofuran (THF) at 0°C.
Step 4: Sodium hydride (NaH) in dimethylformamide (DMF).
Step 5: Rhodium triphenylphosphine chloride (Rh(PPh3)3Cl) in pyridine and aqueous ethanol, heated for 5 hours.
Step 6: Pyridine hydrofluoride (pyridine*HF) in dioxane.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step procedures with optimization for scale-up, including the use of automated reactors and stringent quality control measures to ensure purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to inhibit DNA synthesis.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into DNA, leading to the inhibition of DNA synthesis . The compound targets thymidylate synthetase, an enzyme crucial for DNA replication . By inhibiting this enzyme, the compound prevents the synthesis of thymidine monophosphate (TMP), a nucleotide essential for DNA synthesis, thereby exerting its antiviral and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluorouridine: Another fluorinated pyrimidine nucleoside with similar antiviral and anticancer properties.
5-fluoro-2’-deoxyuridine: A deoxyribonucleoside analog used in cancer treatment.
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione: A structurally similar compound with potential therapeutic applications.
Uniqueness
5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific fluorination pattern and hydroxyl group positioning, which contribute to its distinct biochemical properties and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H10F2N2O5 |
|---|---|
Molekulargewicht |
264.18 g/mol |
IUPAC-Name |
5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6?,8-/m1/s1 |
InChI-Schlüssel |
QURNODSOJKSTBM-XTSMLKGCSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H](C([C@H](O2)CO)O)F)F |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



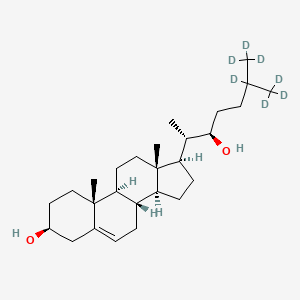
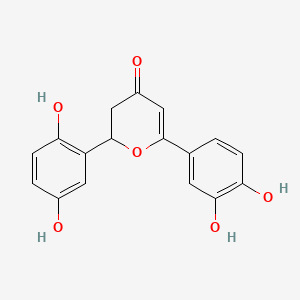
![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)
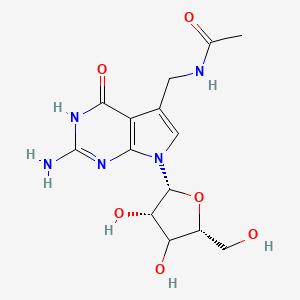
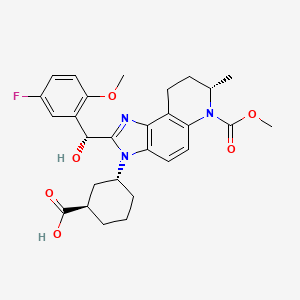
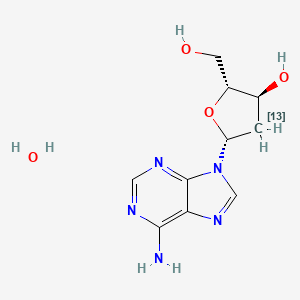
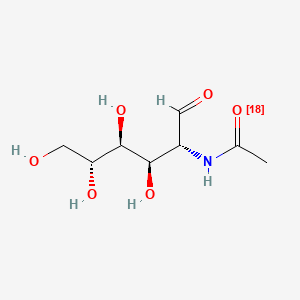
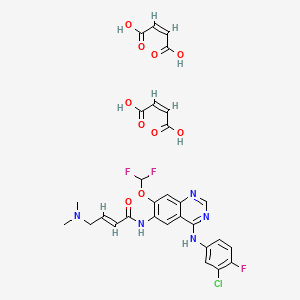
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12395072.png)
